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Compound of Interest

Compound Name: Benzyldiisopropylamine

Cat. No.: B112513 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for

Benzyldiisopropylamine (also known as N-benzyl-N-isopropylpropan-2-amine). The

information presented herein is intended to support research and development activities by

offering a centralized resource for its structural characterization. Due to the limited availability

of experimentally verified public data for this specific compound, this guide combines sourced

information with generalized experimental protocols.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for

Benzyldiisopropylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Complete, experimentally verified ¹H and ¹³C NMR data for Benzyldiisopropylamine are not

readily available in public spectral databases. The following tables provide predicted chemical

shifts based on structure-correlation principles and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data for Benzyldiisopropylamine
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Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

CH₃ (isopropyl) ~1.0 - 1.2 Doublet 12H

CH (isopropyl) ~2.9 - 3.1 Septet 2H

CH₂ (benzyl) ~3.5 - 3.7 Singlet 2H

Ar-H (benzyl) ~7.2 - 7.4 Multiplet 5H

Table 2: Predicted ¹³C NMR Spectral Data for Benzyldiisopropylamine

Carbon Chemical Shift (δ, ppm)

CH₃ (isopropyl) ~20 - 22

CH (isopropyl) ~50 - 55

CH₂ (benzyl) ~55 - 60

Ar-C (benzyl, C2, C6) ~128 - 129

Ar-C (benzyl, C3, C5) ~128 - 129

Ar-C (benzyl, C4) ~126 - 127

Ar-C (benzyl, C1) ~140 - 142

Infrared (IR) Spectroscopy
Some characteristic infrared absorption peaks for Benzyldiisopropylamine have been

reported.[1]

Table 3: Infrared (IR) Spectral Data for Benzyldiisopropylamine
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Wavenumber (cm⁻¹) Functional Group Association

3200 - 3000 C-H stretching (aromatic and aliphatic)

1300 C-N stretching

1075 C-N stretching

Mass Spectrometry (MS)
Experimentally determined mass spectrometry data for Benzyldiisopropylamine is available,

indicating its molecular weight.[2] The fragmentation pattern can be predicted based on the

structure and common fragmentation pathways of benzylamines.

Table 4: Mass Spectrometry (MS) Data for Benzyldiisopropylamine

m/z Interpretation

191.17 Molecular Ion [M]⁺

176 [M - CH₃]⁺

91 [C₇H₇]⁺ (Tropylium ion - base peak)

100 [M - C₇H₇]⁺

Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: Dissolve approximately 10-25 mg of Benzyldiisopropylamine in 0.5-

0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a
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small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift

referencing (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition for ¹H NMR:

Tune and shim the instrument to optimize magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 12-15 ppm, a sufficient number of scans

(e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2

seconds.

Data Acquisition for ¹³C NMR:

Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique

carbon.

A wider spectral width (e.g., 0-220 ppm) is used.

A significantly larger number of scans is required due to the low natural abundance of the

¹³C isotope.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the

relative number of protons.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Neat Liquid): As Benzyldiisopropylamine is a liquid at room

temperature, the neat liquid film method is appropriate.
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Place a small drop of the sample onto the surface of a clean, dry salt plate (e.g., NaCl or

KBr).

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a

thin, uniform film between the plates.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample holder to subtract atmospheric and

instrumental interferences.

Place the prepared salt plate assembly into the sample holder of the spectrometer.

Acquire the sample spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to generate the final transmittance or absorbance

spectrum.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of Benzyldiisopropylamine in a volatile

organic solvent such as methanol or acetonitrile.

Instrumentation: Utilize a mass spectrometer, commonly coupled with a gas chromatography

(GC-MS) system for sample introduction and separation. Electron Ionization (EI) is a

common ionization technique for such molecules.

Data Acquisition:

The sample is injected into the GC, where it is vaporized and separated from any

impurities.
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The separated compound enters the mass spectrometer's ion source, where it is

bombarded with a high-energy electron beam, causing ionization and fragmentation.

The resulting ions are accelerated and separated based on their mass-to-charge (m/z)

ratio by a mass analyzer.

A detector records the abundance of each ion.

Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their

m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the

fragmentation pattern provides valuable structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

characterization of an organic compound like Benzyldiisopropylamine.
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Workflow for Spectroscopic Characterization of Benzyldiisopropylamine
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Caption: Logical workflow for the structural elucidation of Benzyldiisopropylamine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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